molecular formula C8H16N2 B174135 (R)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-64-2

(R)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No.: B174135
CAS No.: 179605-64-2
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-MRVPVSSYSA-N
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Description

®-Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 1,2-diamines with 1,3-diketones, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-Octahydro-1H-pyrido[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-Octahydro-1H-pyrido[1,2-a]pyrazine serves as a versatile building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, ®-Octahydro-1H-pyrido[1,2-a]pyrazine derivatives are explored for their therapeutic potential. These compounds may exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: A simpler aromatic compound with two nitrogen atoms in a six-membered ring.

    Pyridazine: Another diazine with nitrogen atoms in positions 1 and 2.

    Pyrimidine: A diazine with nitrogen atoms in positions 1 and 3.

Uniqueness

®-Octahydro-1H-pyrido[1,2-a]pyrazine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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